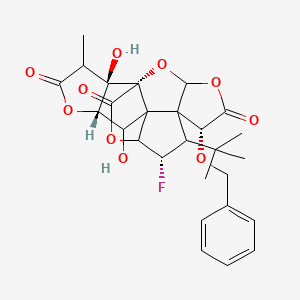
10-OBn-7alpha-F-gingkolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-OBn-7alpha-F-gingkolide B: is a derivative of ginkgolide B, a natural product isolated from the Ginkgo biloba tree. This compound is known for its unique structure, which includes a rigid cage-like twelve-carbon skeleton composed of a spiro [4.4] nonane system, a tetrahydrofuran ring, and three lactone rings. The compound has been modified by etherification at the C10 position and fluorination at the 7alpha position, resulting in enhanced biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-OBn-7alpha-F-gingkolide B involves several steps:
Starting Material: Ginkgolide B is used as the starting material.
Etherification: The hydroxyl group at the C10 position is etherified using benzyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The hydroxyl group at the 7alpha position is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Etherification: Using industrial reactors to perform the etherification step.
Fluorination: Conducting the fluorination step in large batches to ensure consistency and yield.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product
Chemical Reactions Analysis
Types of Reactions: 10-OBn-7alpha-F-gingkolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ether group at the C10 position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
10-OBn-7alpha-F-gingkolide B has several scientific research applications:
Chemistry: Used as a model compound for studying etherification and fluorination reactions.
Biology: Investigated for its neuroprotective effects and ability to inhibit platelet aggregation.
Medicine: Potential therapeutic agent for treating cardiovascular and cerebrovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 10-OBn-7alpha-F-gingkolide B involves its interaction with the platelet-activating factor receptor. The compound acts as an antagonist, inhibiting the receptor’s activity and thereby reducing platelet aggregation. This action is mediated through the inhibition of the signaling pathways associated with the receptor, including the calcium signaling pathway and the neuroactive ligand-receptor interaction pathway .
Comparison with Similar Compounds
- Ginkgolide A
- Ginkgolide C
- Ginkgolide J
- Ginkgolide K
Comparison:
- Ginkgolide A, C, J, and K share similar structural features with 10-OBn-7alpha-F-gingkolide B, such as the rigid cage-like skeleton and lactone rings.
- Uniqueness: The presence of the benzyl ether group at the C10 position and the fluorine atom at the 7alpha position in this compound enhances its biological activity compared to other ginkgolides. These modifications improve its solubility and receptor binding affinity, making it a more potent antagonist of the platelet-activating factor receptor .
Properties
Molecular Formula |
C27H29FO10 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1S,6R,9S,13S,17R)-8-tert-butyl-9-fluoro-12,17-dihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C27H29FO10/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1 |
InChI Key |
LFVHCLPCEWRXME-CLNXZACASA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5F)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

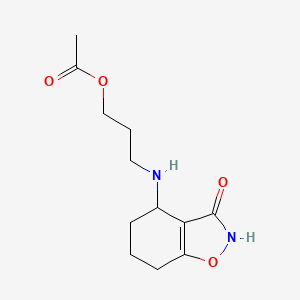
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)
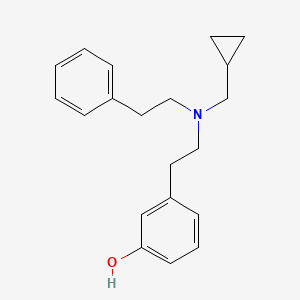
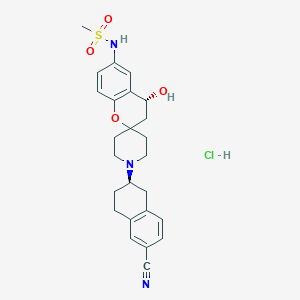
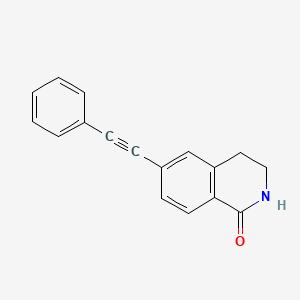
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)

![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
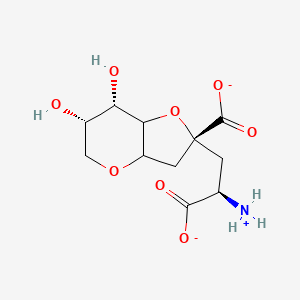
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)

